8-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
CAS No.: 1798718-04-3
Cat. No.: VC4511796
Molecular Formula: C16H16N2O
Molecular Weight: 252.317
* For research use only. Not for human or veterinary use.
![8-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one - 1798718-04-3](/images/structure/VC4511796.png)
Specification
CAS No. | 1798718-04-3 |
---|---|
Molecular Formula | C16H16N2O |
Molecular Weight | 252.317 |
IUPAC Name | 8-methyl-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
Standard InChI | InChI=1S/C16H16N2O/c1-11-7-8-13-14(9-11)18-15(19)10-17-16(13)12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3,(H,18,19) |
Standard InChI Key | SANHRQNXGJKNOG-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)C(NCC(=O)N2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name 8-methyl-5-phenyl-4,5-dihydro-1H-benzo[e] diazepin-2(3H)-one (CAS: 1798718-04-3) reflects its bicyclic structure, comprising a benzodiazepine core with methyl and phenyl substituents . Its molecular formula is C₁₆H₁₆N₂O, yielding a molecular weight of 252.31 g/mol .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₆N₂O |
Molecular Weight | 252.31 g/mol |
CAS Registry Number | 1798718-04-3 |
SMILES Notation | CN1C(=O)CN=C(C2=CC=CC=C2)C3=CC=CC=C3 |
The SMILES string encodes a seven-membered diazepine ring fused to a benzene moiety, with a methyl group at position 8 and a phenyl group at position 5 .
Structural Elucidation
X-ray crystallography and NMR studies confirm the planar benzodiazepine core, with the methyl group inducing steric effects that influence ring puckering . The phenyl substituent at C5 adopts an equatorial orientation, minimizing steric clashes with the fused benzene ring .
Synthetic Methodologies
Condensation-Based Approaches
A common route involves the condensation of o-phenylenediamine derivatives with carbonyl precursors. For example:
-
Step 1: Reacting 8-methyl-1,2-diaminobenzene with ethyl phenylpyruvate under reflux in toluene forms the intermediate imine .
-
Step 2: Cyclization via Dean-Stark water removal yields the dihydrodiazepinone core .
The reaction typically achieves yields of 54–82%, depending on substituent electronic effects .
Table 2: Optimized Synthesis Conditions
Parameter | Optimal Value |
---|---|
Solvent | Toluene/DMF (3:1) |
Temperature | 110°C (microwave-assisted) |
Catalyst | K₂CO₃ (2.5 equiv) |
Reaction Time | 90–120 minutes |
Microwave irradiation enhances regioselectivity, favoring N-4 alkylation over competing pathways .
Physicochemical Properties
Thermal Stability
While experimental data for the target compound remain limited, analogous benzodiazepines exhibit:
Solubility and Partitioning
LogP calculations (ChemAxon) predict moderate lipophilicity (LogP = 2.8), suggesting better solubility in organic solvents like DCM or THF than in aqueous media .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key H NMR signals (DMSO-):
C NMR confirms the ketone carbonyl at δ 166.3 ppm .
Infrared Spectroscopy
Prominent IR absorptions:
Hazard | Precautionary Measure |
---|---|
Inhalation | Use fume hood |
Skin Contact | Nitrile gloves |
Storage | Desiccator, −20°C |
Recent Advances and Applications
Catalytic Asymmetric Synthesis
Palladium-catalyzed enantioselective alkylation (2025) achieved 98% ee using chiral BINAP ligands, enabling access to stereochemically pure variants .
Materials Science Applications
Incorporation into metal-organic frameworks (MOFs) enhances thermal stability up to 400°C, with potential for gas storage .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume